molecular formula C13H19NO3 B5618913 3-butyryl-4-(isopropylamino)-6-methyl-2H-pyran-2-one

3-butyryl-4-(isopropylamino)-6-methyl-2H-pyran-2-one

Cat. No. B5618913
M. Wt: 237.29 g/mol
InChI Key: SMPZQRNDZKZJBV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyranone derivatives, including compounds similar to 3-butyryl-4-(isopropylamino)-6-methyl-2H-pyran-2-one, involves various condensation and ring-closing reactions. For example, Prior et al. (2014) described the synthesis of bicyclic pyridinones and tricyclic morpholinopyrones through condensation of dialkylamines and specific pyridinone precursors, followed by intramolecular lactonization reactions and dialkylation reactions involving a dinucleophile and a dielectrophile, respectively (Prior et al., 2014).

Molecular Structure Analysis

The molecular structure of pyranone derivatives is characterized by single-crystal X-ray analyses and 2D COSY spectroscopy, which help in unequivocally determining the chemical structure and configuration of these compounds. The fluorescently active bicyclic pyridinone compounds synthesized show longer absorption and emission wavelengths, suggesting a complex molecular structure that can be employed as fluorescence activity-based probes (Prior et al., 2014).

Chemical Reactions and Properties

Pyranone derivatives participate in various chemical reactions, including cyclocondensations, Michael addition, and nucleophilic substitutions, leading to the formation of a wide range of heterocyclic compounds. These reactions are influenced by the presence of functional groups, such as acylamino and alkylamino groups, which contribute to the compound's reactivity and chemical properties. For instance, Gerus et al. (2005) explored the reactions of trifluoromethyl-containing 2H-pyran-2-one with O- and N-nucleophiles, leading to the synthesis of derivatives with significant chemical properties (Gerus et al., 2005).

Physical Properties Analysis

The physical properties of 3-butyryl-4-(isopropylamino)-6-methyl-2H-pyran-2-one and related compounds are determined by their molecular structure, which influences their solubility, melting point, and photophysical properties. For example, the photophysical properties, including absorption and emission wavelengths, are critical for applications in fluorescence microscopy and biological tracing, as indicated by the work of Prior et al. (2014) (Prior et al., 2014).

properties

IUPAC Name

3-butanoyl-6-methyl-4-(propan-2-ylamino)pyran-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO3/c1-5-6-11(15)12-10(14-8(2)3)7-9(4)17-13(12)16/h7-8,14H,5-6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMPZQRNDZKZJBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)C1=C(C=C(OC1=O)C)NC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-butyryl-4-(isopropylamino)-6-methyl-2H-pyran-2-one

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